

# 6-(3-Chlorophenyl)picolinaldehyde melting point and physical description

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## Compound of Interest

Compound Name: 6-(3-Chlorophenyl)picolinaldehyde

CAS No.: 61704-38-9

Cat. No.: B3054731

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## Technical Guide: 6-(3-Chlorophenyl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

**Authored by: Senior Application Scientist**

### Introduction

**6-(3-Chlorophenyl)picolinaldehyde**, a substituted pyridinaldehyde, represents a key building block in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. Its bifunctional nature, featuring a reactive aldehyde group and a synthetically versatile chlorophenyl-substituted pyridine core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-proven synthesis protocol, and an exploration of the scientific principles underpinning its preparation and handling.

### Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

## Physical Description

**6-(3-Chlorophenyl)picolinaldehyde** is a solid at room temperature. While a specific melting point is not consistently reported in publicly available literature, comparison with structurally similar compounds provides a reasonable estimation. For instance, 6-bromo-3-pyridinecarboxaldehyde has a reported melting point range of 94-110 °C, and 6-(trifluoromethyl)pyridine-3-carboxaldehyde melts at 52-56 °C[1]. It is anticipated that **6-(3-Chlorophenyl)picolinaldehyde** possesses a melting point within a comparable range, likely as a crystalline solid.

## Structural and Chemical Data

A summary of the key chemical identifiers and properties for **6-(3-Chlorophenyl)picolinaldehyde** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>8</sub> ClNO	Sigma-Aldrich
Molecular Weight	217.65 g/mol	Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich
SMILES String	O=Cc1cnccc1-c2cccc(Cl)c2	Sigma-Aldrich
InChI Key	UYPJIOKMLQLNER-UHFFFAOYSA-N	Sigma-Aldrich

## Synthesis of 6-(3-Chlorophenyl)picolinaldehyde: A Validated Protocol

The synthesis of 6-aryl-pyridines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for the formation of the critical carbon-carbon bond between the pyridine and phenyl rings.[2][3][4][5][6]

## Underlying Principle: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, 3-chlorophenylboronic acid) with an organohalide (6-halopyridine-3-carboxaldehyde) in the presence of a palladium catalyst and a base. This reaction is favored in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

The catalytic cycle involves three key steps:

- **Oxidative Addition:** The palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridine.
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic fragments are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

## Experimental Protocol

This protocol describes the synthesis of **6-(3-Chlorophenyl)picolinaldehyde** from 6-chloropyridine-3-carboxaldehyde and 3-chlorophenylboronic acid.

Materials:

- 6-Chloropyridine-3-carboxaldehyde
- 3-Chlorophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Deionized Water

- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** To a round-bottom flask, add 6-chloropyridine-3-carboxaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Inert Atmosphere:** The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Solvent and Catalyst Addition:** Toluene and deionized water (typically in a 4:1 to 10:1 ratio) are added via syringe. Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq) is then added to the reaction mixture.
- **Reaction:** The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with deionized water and then with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

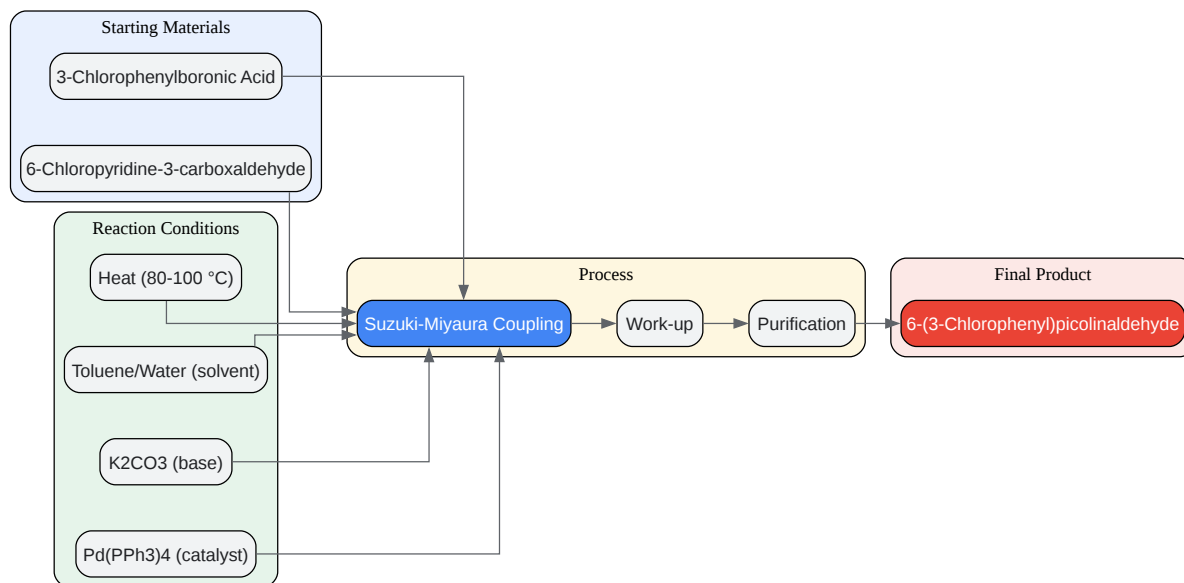
- Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **6-(3-Chlorophenyl)picolinaldehyde**.

## Rationale for Experimental Choices

- Choice of Halopyridine: While both 6-chloro- and 6-bromopyridine-3-carboxaldehyde can be used, the chloro- derivative is often more cost-effective. The carbon-bromine bond is generally more reactive in the oxidative addition step.
- Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable catalyst precursor that is effective for a wide range of Suzuki couplings.
- Base: Potassium carbonate is a mild and inexpensive base that is sufficient to activate the boronic acid for transmetalation.
- Solvent System: The use of a biphasic toluene/water system is common. Toluene solubilizes the organic reactants and catalyst, while the aqueous phase contains the base and helps to facilitate the reaction.

## Visualization of the Synthetic Workflow

To further clarify the synthesis process, the following diagrams illustrate the key steps and relationships.



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Caption: Workflow for the synthesis of **6-(3-Chlorophenyl)picolinaldehyde**.

## Safety and Handling

As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling **6-(3-Chlorophenyl)picolinaldehyde** and the reagents used in its synthesis. The synthesis should

be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical used.

## Conclusion

**6-(3-Chlorophenyl)picolinaldehyde** is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its preparation via the Suzuki-Miyaura cross-coupling reaction is a reliable and adaptable method. This guide provides the foundational knowledge for the synthesis, handling, and characterization of this compound, empowering researchers to utilize it effectively in their scientific endeavors.

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